

Technical Guide: Spectroscopic Characterization of 5-Fluoro-6-methylpyridin-3-amine

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Compound of Interest

Compound Name: 5-Fluoro-6-methylpyridin-3-amine

CAS No.: 1211542-12-9

Cat. No.: B3046215

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Executive Summary

- Compound Name: **5-Fluoro-6-methylpyridin-3-amine**^{[1][2][3][4][5]}
- CAS Registry Number: 443803-34-3 (Primary), 1211542-12-9 (Related)
- Molecular Formula:
- Molecular Weight: 126.13 g/mol ^{[1][6]}
- Role: Key scaffold for

reactions and palladium-catalyzed cross-couplings in medicinal chemistry.

This guide provides a standardized protocol for the structural verification of **5-Fluoro-6-methylpyridin-3-amine** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It focuses on distinguishing this specific isomer from its regioisomers (e.g., 2-amino-3-fluoro-6-methylpyridine) through diagnostic coupling constants (^{[1][6]}-values).

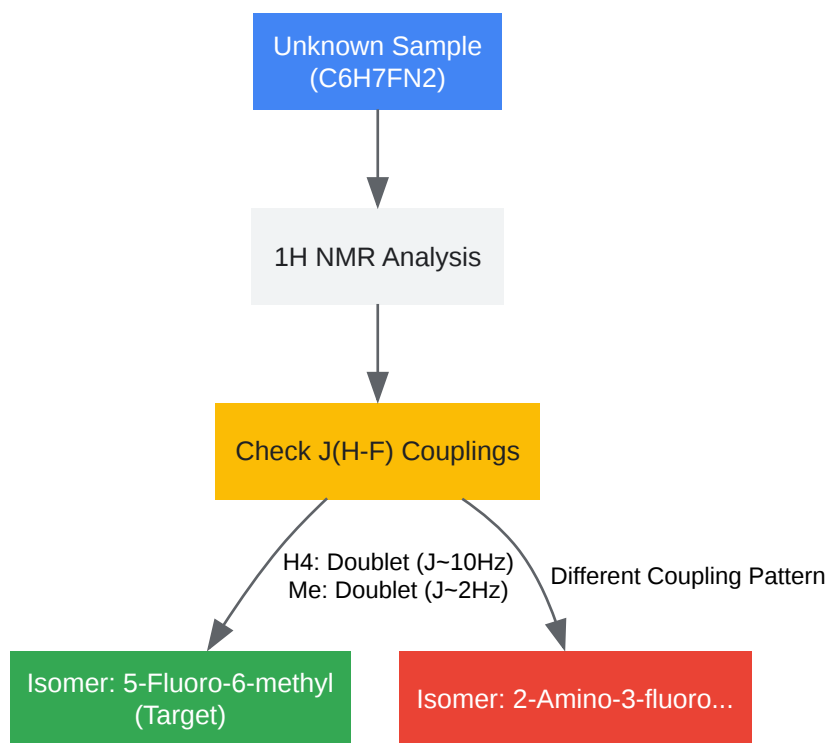
Structural Analysis & Logic

Before interpreting spectra, one must understand the electronic environment created by the fluorine atom at position 5 and the methyl group at position 6.

- Fluorine Effect (): The fluorine atom induces significant splitting in both and NMR spectra due to spin-spin coupling.
 - Ortho-Coupling (): Affects the proton at C4.
 - Long-Range Coupling (): Affects the methyl protons at C6.
- Amine Effect: The amino group at C3 acts as a resonance donor, shielding the ortho positions (C2 and C4), shifting their protons upfield relative to unsubstituted pyridine.

Structural Logic Diagram

The following flowchart illustrates the logic for verifying the substitution pattern.



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Figure 1: Decision tree for distinguishing the target regioisomer based on H-F coupling patterns.

Experimental Protocols

Sample Preparation (NMR)

To ensure resolution of the amine protons and accurate chemical shifts, DMSO-

is the preferred solvent over

, as it minimizes exchange broadening of the

signal.

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of DMSO- (99.8% D).

- Tube: Transfer to a clean, dry 5 mm NMR tube.
- Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm () and 39.5 ppm ().

Sample Preparation (IR)

- Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
- Cleaning: Clean the crystal with isopropanol before measurement to prevent cross-contamination.
- Scan Parameters: 4000–400 cm , 16 scans, 4 cm resolution.

Spectroscopic Data Analysis[7]

NMR Data (Diagnostic)

The proton spectrum is characterized by two aromatic signals and one methyl signal. The key validator is the coupling of the H4 proton and the Methyl protons to the Fluorine.

Position	Type	Shift (, ppm)*	Multiplicity	Coupling (, Hz)	Interpretation
H2	Ar-H	7.70 – 7.85	Singlet (s) or Broad s		Position 2 is isolated from F by the amine; coupling is negligible.
H4	Ar-H	6.90 – 7.10	Doublet (d)		Diagnostic: Large ortho-coupling to Fluorine at C5.
NH	Amine	5.20 – 5.50	Broad Singlet (br s)	-	Exchangeable; shift varies with concentration /water content.
CH	Methyl	2.20 – 2.30	Doublet (d)		Diagnostic: Long-range coupling to Fluorine confirms 5,6-substitution.

Note: Shifts are estimated based on substituent chemical shift additivity rules in DMSO- d_6 relative to unsubstituted 3-aminopyridine.

NMR Data (Diagnostic)

The Carbon-13 spectrum will show doublets for almost all carbons due to C-F coupling.

Carbon	Shift (, ppm)*	Multiplicity ()	Assignment Logic
C5	~155.0	Doublet (Hz)	Direct attachment to Fluorine.
C3	~142.0	Doublet (Hz)	Ipsso to Amine; meta to Fluorine.
C6	~138.0	Doublet (Hz)	Ipsso to Methyl; ortho to Fluorine.
C2	~135.0	Singlet/Small Doublet	Para to Fluorine (minimal coupling).
C4	~122.0	Doublet (Hz)	Ortho to Fluorine.
CH	~18.0	Doublet (Hz)	Methyl carbon coupled to F.

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick fingerprint for functional group verification.

Frequency (cm)	Vibration Mode	Functional Group
3450, 3300	Stretching ()	Primary Amine () - Symmetric/Asymmetric doublet.
1620 – 1590	Bending ()	N-H Scissoring / Pyridine Ring C=N stretch.
1250 – 1200	Stretching ()	C-N (Aromatic Amine).
1150 – 1050	Stretching ()	C-F (Aryl Fluoride) - Strong, diagnostic band.

Quality Control & Troubleshooting

Common Impurities

- Regioisomers: If the Methyl signal appears as a singlet, the Fluorine may be too far to couple (e.g., para), indicating the wrong isomer.
- Residual Solvents:
 - Ethyl Acetate: Quadruplet at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).
 - Water: Broad peak at ~3.33 ppm in DMSO.

Self-Validation Checklist

Does the integration ratio match 1:1:2:3 (H2 : H4 : NH2 : CH3)?

Is the H4 signal a doublet with

Hz? (Confirms ortho-F).

Is the Methyl signal a doublet with

Hz? (Confirms vicinal-F).

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-Fluoro-6-methylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3046215/docs#technical-guide-spectroscopic-characterization-of-5-fluoro-6-methylpyridin-3-amine\]](https://www.benchchem.com/product/b3046215/docs#technical-guide-spectroscopic-characterization-of-5-fluoro-6-methylpyridin-3-amine)

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